N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
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Description
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C17H20N4O3S2 and its molecular weight is 392.49. The purity is usually 95%.
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Biological Activity
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiadiazole ring and phenoxyacetamide moiety. The general formula can be represented as follows:
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole : The initial step includes the condensation of thiosemicarbazide with an appropriate carbonyl compound to form 1,3,4-thiadiazole derivatives.
- Cyclopentylcarbamoyl Group Introduction : This is achieved through the reaction of the thiadiazole with cyclopentanecarboxylic acid derivatives.
- Phenoxyacetylation : Finally, the phenoxyacetyl group is introduced via acylation reactions.
The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for various strains, showcasing its potential as an antibacterial agent .
- Anti-inflammatory Studies : In vitro assays conducted on human macrophages revealed that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its role in mitigating inflammatory responses .
- Cytotoxicity Assessments : A cytotoxicity study on cancer cell lines demonstrated that the compound inhibited cell proliferation with IC50 values in the micromolar range, indicating potential as an anticancer agent .
Comparative Biological Activity Table
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-14(10-24-13-8-2-1-3-9-13)19-16-20-21-17(26-16)25-11-15(23)18-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIUMHDLYERKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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